molecular formula C7H12O2 B8184900 rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol

rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol

Cat. No.: B8184900
M. Wt: 128.17 g/mol
InChI Key: MKSDKNZKFAWHKU-VQVTYTSYSA-N
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Description

rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol: is a stereochemically defined organic compound belonging to the class of cyclopentafurans. This compound is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms, and a furan ring fused to a cyclopentane ring. The compound’s unique stereochemistry is denoted by the specific configuration of its chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol involves stereoselective synthesis methods. One common approach is the stereoselective reduction of a precursor compound, such as a furan derivative, under controlled conditions. The reaction typically employs reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran (THF) or ethanol .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates like 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one. These intermediates undergo further reactions, such as epimerization and crystallization, to yield the desired stereoisomer .

Chemical Reactions Analysis

Types of Reactions: rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: In chemistry, rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology and Medicine: Its structural features may be exploited to develop new drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stereochemistry make it suitable for producing high-value products with specific properties .

Mechanism of Action

The mechanism of action of rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, its stereochemistry allows for selective binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3aR,4S,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7-2-1-5-3-9-4-6(5)7/h5-8H,1-4H2/t5-,6+,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSDKNZKFAWHKU-VQVTYTSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]2[C@H]1COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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